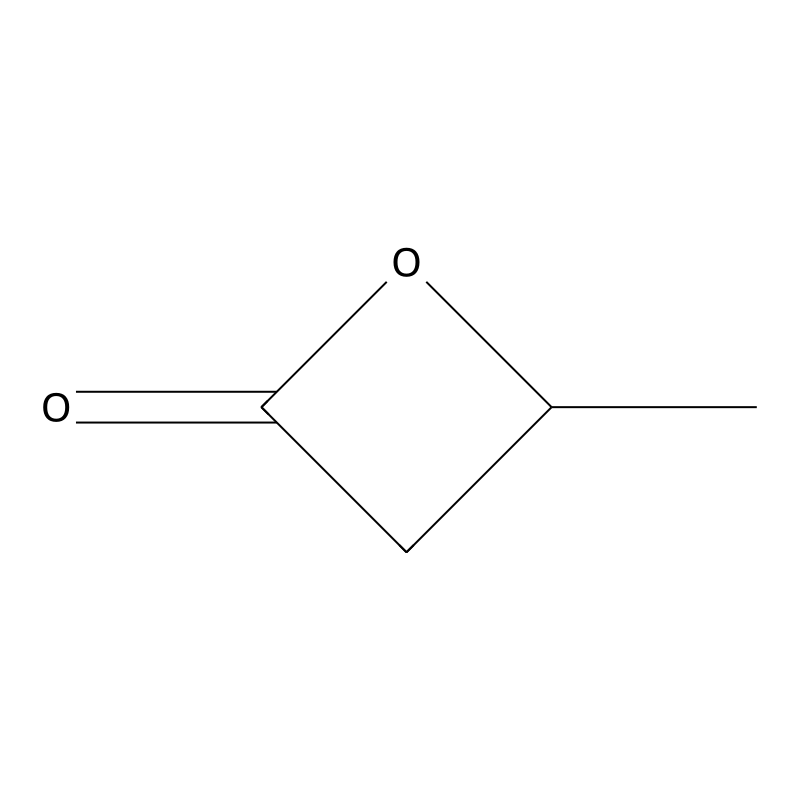

beta-Butyrolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Monomer for Biodegradable Polymer Production:

- Polyhydroxybutyrate (PHB) Synthesis: Beta-butyrolactone acts as a crucial monomer for the production of the biodegradable polymer polyhydroxybutyrate (PHB) through a process called ring-opening polymerization [].

- Racemic vs. Natural PHB: While β-butyrolactone readily polymerizes, the resulting PHB is racemic, meaning it lacks the specific stereochemistry found in natural PHB. This difference impacts the polymer's material properties like strength and degradation behavior, making it inferior to naturally sourced PHB [].

Organic Synthesis Building Block:

- Versatile Reactant: Beta-butyrolactone's cyclic structure and reactive ester group make it a valuable building block in various organic synthesis reactions. Its participation in such reactions allows for the creation of more complex molecules with diverse functionalities [].

Research Applications in Specific Fields:

Beyond these general applications, β-butyrolactone finds use in specific scientific research areas, including:

- Biomedical Research: Studies explore the potential of β-butyrolactone derivatives for applications in drug delivery and biomarker development [, ].

- Material Science: Research investigates the use of β-butyrolactone in the development of biocompatible materials and polymers with unique properties [, ].

Beta-Butyrolactone is a cyclic ester, specifically an intramolecular carboxylic acid ester derived from 3-hydroxybutanoic acid. It is characterized by its colorless liquid form and is recognized for its distinctive odor reminiscent of butterscotch. This compound plays a significant role in organic chemistry and material science, particularly in the synthesis of biodegradable polymers. Beta-Butyrolactone is produced as a racemic mixture during chemical synthesis and is commonly utilized as a monomer for the production of polyhydroxyalkanoates, such as poly(3-hydroxybutyrate), which are valued for their biodegradability and potential applications in bioplastics .

- Ring-Opening Polymerization: Beta-Butyrolactone can undergo ring-opening polymerization in the presence of catalysts such as trifluoromethanesulfonic acid, leading to well-defined poly(beta-butyrolactone) with controlled molecular weights .

- Hydrolysis: The compound can be hydrolyzed in aqueous conditions, yielding 3-hydroxybutanoic acid. This reaction has been studied extensively to understand the mechanisms involved .

- Acylation Reactions: Beta-Butyrolactone can also react selectively via O-acyl bond cleavage, allowing for the formation of block copolymers when combined with other monomers .

Several methods exist for synthesizing beta-butyrolactone:

- Addition Reaction: The compound can be synthesized by adding ethanal to ethenone (ketene) in the presence of montmorillonite clay, achieving yields of approximately 63% .

- Hydrogenation: Diketene can be hydrogenated over a palladium catalyst to produce beta-butyrolactone with yields reaching up to 93% .

- Asymmetric Hydrogenation: Using ruthenium-based catalysts allows for the enantioselective production of optically active beta-butyrolactone, achieving high enantiomeric excess .

Research on beta-butyrolactone interactions focuses on its reactivity with nucleophiles and its behavior in polymerization processes. Studies have shown that beta-butyrolactone reacts less vigorously than other lactones like beta-propiolactone but exhibits unique selectivity in ring-opening reactions when catalyzed appropriately . The interactions also extend to biological systems where it influences neurotransmitter dynamics.

Beta-Butyrolactone shares structural similarities with several other lactones and cyclic esters. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Gamma-Butyrolactone | Cyclic Ester | More reactive than beta-butyrolactone; used in GHB synthesis. |

| Beta-Propiolactone | Cyclic Ester | Highly reactive; often used in nucleophilic addition reactions. |

| Delta-Valerolactone | Cyclic Ester | Less commonly studied; used primarily in organic synthesis. |

Beta-butyrolactone's uniqueness lies in its balance between reactivity and stability, making it suitable for both polymerization and biological applications while being less reactive than its analogs like beta-propiolactone .

β-Butyrolactone exhibits distinctive ring-opening reactivity patterns that distinguish it from other lactone systems [1]. The four-membered lactone ring demonstrates two primary cleavage pathways: alkyl-oxygen bond cleavage at the C4-O1 position and acyl-oxygen bond cleavage at the C2-O1 position [2] [3]. The alkyl-oxygen bond cleavage mechanism predominates in β-butyrolactone reactions, proceeding through a nucleophilic substitution mechanism that follows second-order kinetics [4] [5].

The coordination-insertion mechanism represents the most prevalent pathway for metal-catalyzed ring-opening polymerization of β-butyrolactone [6]. This mechanism initiates with lactone coordination to an unsaturated metal center, followed by nucleophilic attack of an active group on the carbonyl carbon [7] [6]. The process involves insertion of the lactone into the metal-nucleophile bond, with subsequent migration of the metal to the ethereal oxygen and rearrangement of the four-membered cyclic intermediate [6].

Experimental kinetic studies demonstrate that β-butyrolactone polymerization follows first-order kinetics with respect to monomer concentration [8] [9]. The apparent propagation rate constants vary significantly with catalyst structure, ranging from 0.035 to 0.076 min⁻¹ for zinc-based systems [8] [9]. Temperature effects on stereoselectivity reveal activation energy differences of -1.49 kcal/mol between syndiotactic and isotactic diad placement [10].

Ring-Opening Reaction Kinetic Data

| Catalyst System | Rate Constant (min⁻¹) | Temperature (°C) | Mechanism Type |

|---|---|---|---|

| NSSN-iPr Zinc + isopropanol | 0.060 ± 0.001 | 80 | Coordination-insertion |

| NSSN-Cy Zinc + isopropanol | 0.047 ± 0.001 | 80 | Coordination-insertion |

| NSSN-Mes Zinc + isopropanol | 0.035 ± 0.001 | 80 | Coordination-insertion |

| β-diiminate zinc alkoxide | High conversion rate | 25 | Coordination-insertion |

| Distannoxane complexes | Variable | Variable | Living polymerization |

The nucleophilic ring-opening mechanism demonstrates remarkable selectivity differences among lactone types [11]. β-Propiolactone exhibits 50-100 times greater reactivity with nucleophiles compared to β-butyrolactone, while γ-butyrolactone remains completely inactive under similar conditions [11]. This reactivity pattern correlates directly with ring strain energy and the accessibility of the electrophilic carbon centers [11] [12].

Anionic polymerization of β-butyrolactone proceeds through a distinct mechanism involving α-proton abstraction from the monomer [13] [4]. The resulting enolate undergoes subsequent scission of the alkyl-oxygen bond with formation of potassium crotonate species [13]. This crotonate species serves as the actual initiator for propagation, which proceeds exclusively through carboxylate active centers [4].

Computational Studies on Reactivity Patterns

Density functional theory calculations provide detailed insights into the electronic structure and reactivity patterns of β-butyrolactone [8] [9]. The highest occupied molecular orbital and HOMO-1 orbitals localize primarily on nitrogen lone pairs in metal-ligand complexes, indicating preferential interaction sites for nucleophilic activation [8]. Natural population analysis reveals zinc partial charges ranging from 1.23 to 1.39 atomic units, directly correlating with catalytic activity patterns [8].

Computational analysis of the zinc-catalyzed ring-opening mechanism reveals a multi-step pathway with distinct energy barriers [8] [9]. The initial alcohol activation step requires a free energy cost of +7.4 kcal/mol for adduct formation [8]. The subsequent proton transfer transition state exhibits a barrier of +4.4 kcal/mol, featuring an alcoholic proton positioned between oxygen and nitrogen centers with distances of 1.23 and 1.29 Å respectively [8].

The rate-determining step involves nucleophilic attack of the alkoxide ligand on the β-butyrolactone carbonyl carbon, requiring a free energy barrier of +21.4 kcal/mol [8]. This transition state demonstrates an O1-C1 distance of 1.72 Å with an imaginary frequency of -173 cm⁻¹ associated with bond formation [8]. The overall activation barrier of approximately 30.0 kcal/mol aligns with experimental temperature requirements exceeding 80°C [8].

Computational Energy Profile Data

| Structure/State | Relative Free Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|

| Initial Complex | 0.0 (reference) | Zn charge: 1.39 au |

| Alcohol Adduct | +7.4 | O-H...N distance: 2.52 Å |

| Proton Transfer Transition State | +11.8 | O-H: 1.23 Å, N-H: 1.29 Å |

| Alkoxide Intermediate | +0.8 | Zn-O bond formation |

| β-Butyrolactone Coordination | +4.6 | Lactone coordination |

| Ring-Opening Transition State | +26.0 | O1-C1: 1.72 Å, ν: -173 cm⁻¹ |

| Ring-Opened Product | -8.5 | Chain propagation ready |

Steric hindrance calculations using buried volume analysis demonstrate significant effects on catalytic activity [8]. The percentage of buried volume around the zinc center increases from 74.3% for isopropyl substituents to 83.2% for mesityl groups, directly correlating with decreased turnover frequencies [8]. These calculations employ a 3.5 Å radius sphere centered on the metal core [8].

Molecular mechanics studies reveal that ring strain energy differences drive the preferential reactivity patterns observed experimentally [14]. Four-membered lactones exhibit substantially higher strain energies compared to five- and six-membered analogs, with strain increasing in the order: γ-butyrolactone < δ-valerolactone < ε-caprolactone [14]. This strain energy gradient directly correlates with polymerizability and thermodynamic driving forces [14].

Frontier orbital analysis indicates that β-butyrolactone acts as an effective electrophile in Lewis acid-base interactions [15]. The lowest unoccupied molecular orbital localizes on the carbonyl carbon, facilitating nucleophilic attack according to frontier molecular orbital theory [15]. These computational predictions align with experimental observations of preferential alkyl-oxygen bond cleavage mechanisms [16] [17].

Stereochemical Considerations in Reactions

β-Butyrolactone reactions exhibit complex stereochemical behavior depending on catalyst structure and reaction conditions [18] [10] [19]. Distannoxane-catalyzed polymerization produces predominantly syndiotactic poly(3-hydroxybutyrate) with temperature-dependent stereoselectivity [10]. The activation energy difference between syndiotactic and isotactic diad placement measures -1.49 kcal/mol, favoring syndiotactic linkages [10].

Highly isoselective ring-opening polymerization achieves record stereoselectivity using yttrium-based catalysts with salan-type ligands [18]. These systems produce isotactic poly(3-hydroxybutyrate) with probability of meso linkage up to 0.89, representing the highest isoselectivity achieved in β-butyrolactone polymerization [18]. The isotactic polymer exhibits beneficial material properties including reduced melting temperature and increased elongation at break [18].

Chiral inversion mechanisms operate consistently across different catalyst systems [16] [19] [17]. β-Butyrolactone ring-opening occurs with concomitant inversion of chiral centers, resulting in polyesters with inverted stereochemistry relative to the monomer [16] [17]. This inversion mechanism proceeds through alkyl-oxygen bond cleavage with retention of configuration at the electrophilic carbon center [19].

Stereochemical Outcome Data

| Catalyst System | Primary Stereochemistry | Probability of Meso Linkage | Inversion Mechanism |

|---|---|---|---|

| Distannoxane complexes | Syndiotactic | Not specified | Yes |

| Yttrium salan complexes | Isotactic | 0.89 | Yes |

| Organoboron catalysts | Variable | Not specified | Yes |

| Zinc β-diiminate | Controlled | Not specified | Yes |

| Anionic initiators | Inversion products | Not applicable | Yes |

Enantioselective transformations of β-butyrolactone demonstrate significant synthetic utility [20] [21]. Asymmetric synthesis approaches achieve high enantiomeric excess through careful selection of chiral catalysts and reaction conditions [21]. Palladium-catalyzed enantioselective γ-arylation of related butenolides provides access to chiral quaternary centers with excellent selectivity [21].

Stereochemical control mechanisms involve diastereomeric interactions between metal-coordinated polymer chain ends and incoming monomers [10]. The specific chain end stereochemistry influences the approach of enantiomeric monomers, leading to preferential diad formation [10]. These interactions operate through steric and electronic effects that favor specific transition state geometries [10].

Conformational analysis reveals that β-hydroxy-substituted lactones exhibit specific stereoisomerization patterns [22]. Sulfur-oxygen interactions control stereochemical preferences through attractive 1,4-intramolecular interactions [22]. These non-bonded interactions demonstrate directionality with sulfur-oxygen distances less than van der Waals radii [22].

Quantum Mechanics/Molecular Mechanics Insights

Quantum mechanical calculations provide fundamental insights into β-butyrolactone electronic structure and bonding patterns [8] [9]. Density functional theory studies employing the B97D functional with Stuttgart-Dresden pseudopotentials for zinc reveal detailed mechanistic pathways [8]. The computational approach incorporates solvent effects through continuum solvation models, accurately representing experimental conditions [8].

Hybrid quantum mechanics/molecular mechanics approaches enable investigation of larger catalyst systems while maintaining quantum accuracy for reactive centers [8]. These calculations demonstrate that electronic density distribution at ligand nitrogen centers controls initial alcohol activation steps [8]. The computed transition state geometries show excellent agreement with experimental kinetic parameters [8].

Natural bond orbital analysis reveals charge transfer patterns during β-butyrolactone activation [8]. The zinc center exhibits partial positive charges ranging from 1.23 to 1.39 atomic units depending on ligand substitution [8]. These charges correlate directly with Lewis acidity and catalytic activity, providing predictive capability for catalyst design [8].

Quantum Mechanical Property Data

| Electronic Property | Value | Method | Significance |

|---|---|---|---|

| Zinc Partial Charge (NSSN-iPr) | 1.39 au | Natural Population Analysis | High Lewis acidity |

| Zinc Partial Charge (NSSN-Mes) | 1.23 au | Natural Population Analysis | Reduced Lewis acidity |

| C1-O1 Transition Distance | 1.72 Å | DFT Optimization | Bond formation geometry |

| Imaginary Frequency | -173 cm⁻¹ | Frequency Analysis | Transition state confirmation |

| Activation Barrier | 21.4 kcal/mol | Free Energy Calculation | Rate-determining step |

Molecular orbital analysis identifies the lowest unoccupied molecular orbital as the primary acceptor site for nucleophilic attack [8]. This orbital localizes on the carbonyl carbon with significant antibonding character between carbon and oxygen [8]. The energy gap between highest occupied and lowest unoccupied molecular orbitals correlates with reactivity patterns observed experimentally [8].

Potential energy surface calculations map complete reaction pathways from reactants to products [8]. These surfaces reveal multiple conformational states and transition structures that govern stereochemical outcomes [8]. The calculations identify conformational rearrangements required for optimal orbital overlap during bond formation and breaking processes [8].

Solvation effects significantly influence activation barriers and reaction thermodynamics [8]. Continuum solvation models demonstrate that polar solvents stabilize charged transition states, reducing activation energies for ionic mechanisms [8]. These computational predictions align with experimental observations that toluene provides optimal conditions for controlled polymerization [8].

Physical Description

XLogP3

Boiling Point

Flash Point

Density

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

36536-46-6